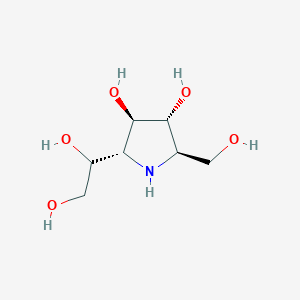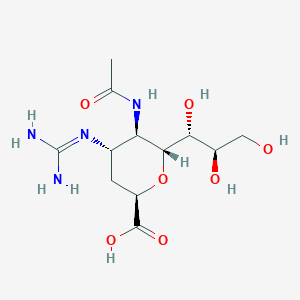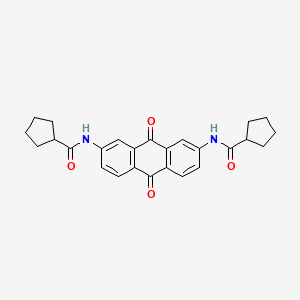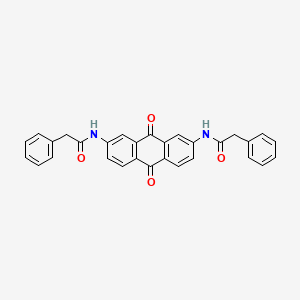![molecular formula C10H7N3S B10841427 2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)
2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research. The thiazole ring is known for its presence in many biologically active molecules, while the pyrazine ring is often found in compounds with diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methyl-4-thiazolyl)ethynyl]pyrazine typically involves the coupling of a thiazole derivative with a pyrazine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiazole with a halogenated pyrazine in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiazole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different biological activities.
Applications De Recherche Scientifique
2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties due to the presence of the thiazole ring.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2-[(2-methyl-4-thiazolyl)ethynyl]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Similar Compounds:
3-[(2-Methyl-4-thiazolyl)ethynyl]pyridine: A compound with a similar structure but containing a pyridine ring instead of a pyrazine ring.
2-[(2-Methyl-4-thiazolyl)ethynyl]pyridine: Another similar compound with a pyridine ring, used in research for its neuroprotective and anxiolytic effects.
Uniqueness: this compound is unique due to the combination of the thiazole and pyrazine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7N3S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
2-methyl-4-(2-pyrazin-2-ylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-8-13-10(7-14-8)3-2-9-6-11-4-5-12-9/h4-7H,1H3 |
Clé InChI |
TZWSJNFDGNIKAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C#CC2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)